Sec-butyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sec-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Sec-butyl trichloroacetate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of sec-butyl chloroformate as a starting material. Sec-butyl chloroformate can be prepared by reacting sec-butyl alcohol with triphosgene in the presence of an organic base and an aprotic solvent . The sec-butyl chloroformate is then reacted with trichloroacetic acid to form this compound.
Chemical Reactions Analysis
Sec-butyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form this compound derivatives.
Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sec-butyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.
Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.
Comparison with Similar Compounds
Sec-butyl trichloroacetate can be compared with other trichloroacetate derivatives, such as tert-butyl trichloroacetate and ethyl trichloroacetate. While all these compounds share the trichloromethyl group, their reactivity and applications differ due to the nature of the alkyl group attached to the trichloroacetate moiety.
Tert-butyl trichloroacetate: This compound has a tert-butyl group instead of a sec-butyl group. It is less reactive due to steric hindrance from the bulky tert-butyl group.
Ethyl trichloroacetate: This compound has an ethyl group, making it more reactive than tert-butyl trichloroacetate but less reactive than this compound.
The unique reactivity of this compound makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
4484-80-4 |
---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
butan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
CJTKROHEGUUXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.